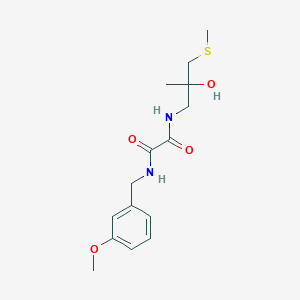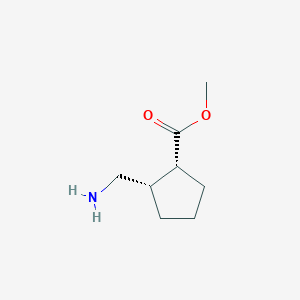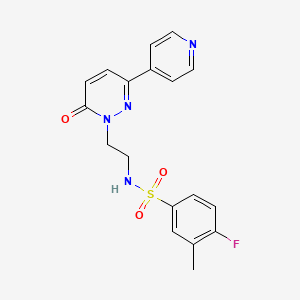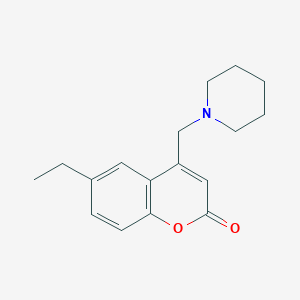
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide, also known as HMB-45, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide is complex and involves multiple pathways. N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide has been shown to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase. Additionally, N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide can induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide can also modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the JAK/STAT pathway.
Biochemical and Physiological Effects:
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide has been shown to have various biochemical and physiological effects. In cancer cells, N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide can induce apoptosis, inhibit angiogenesis, and reduce cell proliferation. In neurons, N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide can modulate neurotransmitter release and improve cognitive function. N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide has several advantages for lab experiments, including its high purity and stability, which allow for accurate and reproducible results. However, N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide can be expensive to synthesize, which may limit its use in some experiments. Additionally, N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide has limited solubility in aqueous solutions, which may require the use of organic solvents for some experiments.
Future Directions
There are several future directions for research on N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide. One area of interest is the development of novel drugs based on the structure of N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide with improved efficacy and safety profiles. Another area of interest is the identification of new targets for N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide in cancer cells and neurons. Additionally, further research is needed to elucidate the mechanism of action of N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide and its potential applications in other fields, such as cardiovascular disease and metabolic disorders.
In conclusion, N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to ensure high yield and purity of the final product. N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide has been extensively studied for its potential applications in cancer research, drug development, and neuroscience. Its mechanism of action is complex and involves multiple pathways. N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide has various biochemical and physiological effects and has several advantages for lab experiments. There are several future directions for research on N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide, including the development of novel drugs and the identification of new targets in cancer cells and neurons.
Synthesis Methods
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide can be synthesized through a multi-step process involving the reaction of 2-methyl-3-(methylthio) propionaldehyde with 3-methoxybenzylamine. The resulting intermediate is then reacted with oxalic acid to yield N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide. This synthesis method has been optimized to ensure high yield and purity of the final product.
Scientific Research Applications
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide has been extensively studied for its potential applications in various fields, including cancer research, drug development, and neuroscience. In cancer research, N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug development, N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. In neuroscience, N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide has been shown to modulate neurotransmitter release and improve cognitive function.
properties
IUPAC Name |
N'-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-N-[(3-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-15(20,10-22-3)9-17-14(19)13(18)16-8-11-5-4-6-12(7-11)21-2/h4-7,20H,8-10H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCZNUUZCYJJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC(=CC=C1)OC)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2931875.png)


![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2931879.png)

![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2931884.png)
![(Z)-3-methyl-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2931886.png)
![3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2931887.png)

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2931890.png)
![5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole](/img/structure/B2931891.png)
![(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2931893.png)
![3-(Furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2931894.png)
